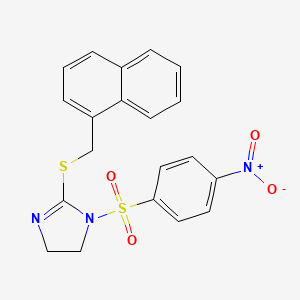

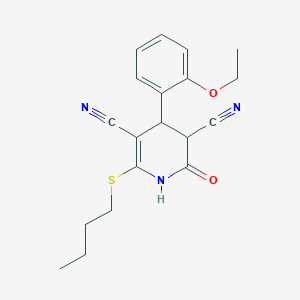

N-(4-fluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of chemicals that often exhibit significant biological or pharmacological activities. Compounds with similar structural features, including triazole rings and substituted acetamide groups, have been synthesized and studied for their anticancer, antiproliferative, and enzyme inhibitory activities. For example, compounds with triazole rings have been shown to retain antiproliferative activity and inhibit enzymes like PI3Ks and mTOR, indicating their potential as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, starting from basic aromatic compounds and building complexity through reactions such as condensation, cyclization, and substitution. For instance, the synthesis of N-benzyl substituted acetamide derivatives incorporating a thiazole ring instead of a pyridine has been explored for their Src kinase inhibitory activities (Asal Fallah-Tafti et al., 2011).

Wissenschaftliche Forschungsanwendungen

Radioligands for Peripheral Benzodiazepine Receptors

One significant application of similar compounds is in developing radioligands for peripheral benzodiazepine receptors (PBR). For instance, compounds like [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, which are similar in structure, have been synthesized as potent radioligands for PBR (Zhang et al., 2003). These compounds are useful for ex vivo autoradiograms in rat brains, showcasing their potential in neuroscientific research.

Anticancer Activity

Compounds with similar molecular structures have shown remarkable anticancer effects. For instance, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide exhibits potent anticancer properties and can serve as effective anticancer agents with low toxicity (Wang et al., 2015).

Anti-Inflammatory Activity

Some derivatives of similar chemical structures have been synthesized with significant anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown noteworthy anti-inflammatory effects (Sunder & Maleraju, 2013).

Src Kinase Inhibitory and Anticancer Activities

Similar compounds have been explored for their Src kinase inhibitory and anticancer activities. N-benzyl substituted acetamide derivatives containing thiazole have been synthesized and evaluated for their inhibitory activities against Src kinase, demonstrating potential in cancer treatment (Fallah-Tafti et al., 2011).

Imaging Applications

Compounds with similar chemical structures have been used in imaging applications. For instance, radioligands like [18F]PBR111 have been developed for imaging the translocator protein (18 kDa) with positron emission tomography (PET), showcasing their utility in neuroimaging and neuroinflammation studies (Dollé et al., 2008).

In Vitro Antiproliferative Activities

Similar compounds have been synthesized and tested for their antiproliferative activities in vitro against various cancer cell lines. This is exemplified in studies where compounds like thiazolyl N-benzyl-substituted acetamide derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines (Hammam et al., 2005).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2S/c1-30-19-10-4-16(5-11-19)14-20-25-26-22(28(20)27-12-2-3-13-27)31-15-21(29)24-18-8-6-17(23)7-9-18/h2-13H,14-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCMAXNYUMBXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)

![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)

![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)

![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)